Urothione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The total synthesis of urothione involves multiple steps, starting from pyrazine. A thiophene ring is fused to pyrazine to form thieno[2,3-6]pyrazine, which is then subjected to various chemical transformations to yield this compound . The synthesis is typically carried out in a controlled laboratory environment with specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research and diagnostics rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to suit industrial requirements.

化学反応の分析

Types of Reactions: Urothione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various biochemical pathways.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.

科学的研究の応用

Diagnostic Applications

Urothione serves as a crucial biomarker for diagnosing molybdenum cofactor deficiencies. Molybdenum cofactor is essential for the activity of several enzymes, and its deficiency can lead to severe metabolic disorders. Studies indicate that urine samples from patients with Moco deficiency lack this compound, establishing a metabolic link between the two compounds .

Case Study: Moco Deficiency Diagnosis

A clinical study demonstrated that measuring this compound levels in urine can effectively identify individuals with molybdenum cofactor deficiencies. The absence of this compound was consistently observed in patients diagnosed with this condition, highlighting its role as a reliable diagnostic marker .

Biochemical Research

This compound is also significant in biochemical research, particularly in studying molybdenum cofactor biosynthesis and metabolism. Its structural characteristics have been explored to understand better the enzymatic processes involving Moco.

Research Findings

- This compound has been implicated in various enzymatic reactions associated with Moco metabolism, providing insights into its biochemical pathways .

- The study of this compound's interactions with other metabolites enhances our understanding of sulfur metabolism and its implications for human health .

Environmental Monitoring

This compound's presence in biological systems makes it a candidate for environmental monitoring, particularly in assessing the health of ecosystems influenced by sulfur compounds.

Potential Applications

- As an indicator of sulfur cycling in aquatic environments, this compound could help assess the ecological impact of anthropogenic activities that alter sulfur levels .

- Its detection in environmental samples may provide insights into microbial activity and nutrient cycling within ecosystems .

Molecular Sensors

Recent advancements have explored the use of this compound in developing molecular sensors due to its unique chemical properties.

Applications in Sensor Technology

- This compound's ability to undergo specific chemical reactions makes it suitable for designing sensors that detect changes in environmental conditions or biochemical states .

- Research indicates that incorporating this compound into sensor designs could enhance sensitivity and specificity for detecting target molecules .

Data Summary

The following table summarizes key applications of this compound along with relevant findings:

作用機序

Urothione exerts its effects primarily through its role as a degradation product of molybdopterin. Molybdopterin is essential for the activity of several enzymes involved in critical biochemical pathways, including the oxidative catabolism of sulfur-containing amino acids and purine metabolism . The molecular targets of this compound include sulfite oxidase, xanthine oxidoreductase, and aldehyde oxidase, which rely on molybdopterin for their catalytic activity .

類似化合物との比較

Molybdopterin: The parent compound of urothione, essential for enzyme activity.

Sulfite Oxidase: An enzyme that relies on molybdopterin for its function.

Xanthine Oxidoreductase: Another enzyme dependent on molybdopterin.

Uniqueness of this compound: this compound is unique in that it serves as a specific biomarker for molybdenum cofactor deficiency, providing a direct link to the metabolic state of molybdopterin . Its presence in urine is indicative of the body’s ability to synthesize and degrade molybdopterin, making it a valuable tool in clinical diagnostics and research .

特性

CAS番号 |

19295-31-9 |

|---|---|

分子式 |

C11H11N5O3S2 |

分子量 |

325.4 g/mol |

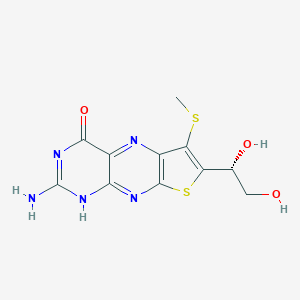

IUPAC名 |

2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one |

InChI |

InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19) |

InChIキー |

RPUOVNROVSNPBD-UHFFFAOYSA-N |

SMILES |

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |

異性体SMILES |

CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O |

正規SMILES |

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O |

melting_point |

> 360 °C |

物理的記述 |

Solid |

溶解性 |

0.1 mg/mL at pH 6.6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。